molecular formula C21H26N4O6S B3307395 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide CAS No. 933027-71-5

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide

Cat. No. B3307395
CAS RN: 933027-71-5
M. Wt: 462.5 g/mol
InChI Key: MKOZHOHSCPWCCM-UHFFFAOYSA-N
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Description

“N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide” is a synthetic piperazine derivative . Piperazine derivatives have been studied for their efficacy as acetylcholinesterase inhibitors (AChEIs), which are used in the treatment of Alzheimer’s disease .


Synthesis Analysis

The synthesis of piperazine derivatives involves numerous structural classes of compounds . The specific synthesis process for “this compound” is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it is a piperazine derivative. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Mechanism of Action

Piperazine derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter associated with memory and learning . By inhibiting AChE, these compounds increase the concentration of acetylcholine in the brain, potentially improving memory and cognitive function .

Future Directions

The future directions for research on “N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide” and similar compounds could involve further exploration of their potential as acetylcholinesterase inhibitors and their possible application in the treatment of Alzheimer’s disease .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6S/c1-16-7-8-17(15-19(16)25(27)28)21(26)22-9-14-32(29,30)24-12-10-23(11-13-24)18-5-3-4-6-20(18)31-2/h3-8,15H,9-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOZHOHSCPWCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide
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N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide
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N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide
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N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide
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N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide
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N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide

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